molecular formula C13H6ClNO3 B3367457 4-Chloro-2-nitro-9h-fluoren-9-one CAS No. 1785-34-8

4-Chloro-2-nitro-9h-fluoren-9-one

Cat. No.: B3367457
CAS No.: 1785-34-8
M. Wt: 259.64 g/mol
InChI Key: DTMFDFHSNCEHGI-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6ClNO3. It is a derivative of fluorenone, characterized by the presence of a chlorine atom and a nitro group attached to the fluorenone core. This compound is known for its bright yellow color and is used in various chemical applications .

Preparation Methods

The synthesis of 4-Chloro-2-nitro-9h-fluoren-9-one typically involves the nitration of 4-chloro-9h-fluoren-9-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces the nitro group at the 2-position of the fluorenone ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-2-amino-9h-fluoren-9-one .

Scientific Research Applications

4-Chloro-2-nitro-9h-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-9h-fluoren-9-one involves its interaction with molecular targets through its nitro and chloro functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to enzyme inhibition or other biological effects. The chlorine atom can participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

4-Chloro-2-nitro-9h-fluoren-9-one can be compared with other fluorenone derivatives, such as:

The presence of both the nitro and chloro groups in this compound makes it unique and versatile for various chemical and biological applications .

Properties

IUPAC Name

4-chloro-2-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClNO3/c14-11-6-7(15(17)18)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFDFHSNCEHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292507
Record name 4-chloro-2-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-34-8
Record name NSC83312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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